(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. Clomazone belongs to the chemical family of chloroacetanilides and is known to be an effective pre-emergent herbicide. Clomazone has a unique mode of action that makes it a valuable tool in weed management.
Scientific Research Applications
Antimicrobial and Anticancer Applications
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one and its derivatives exhibit significant antimicrobial and anticancer activities. The compound's ligation behavior with Pd(II) ions leads to the formation of complexes with potential therapeutic applications. These complexes have been shown to possess antimicrobial, antioxidant, and anticancer properties, providing a promising avenue for future drug development (Gaber, Awad, & Atlam, 2018).
Nonlinear Optical (NLO) Properties
This compound has been extensively studied for its nonlinear optical properties. Research indicates that derivatives of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one demonstrate potential for application in organic nonlinear optical materials. These studies involve quantum chemical calculations and experimental observations to assess the molecule's transparency in the visible range and its suitability for NLO applications (Tiwari & Singh, 2016); (Shkir et al., 2018).
Optoelectronic Device Fabrication
Further research on this compound has demonstrated its applicability in optoelectronic device fabrications. The substantial second and third harmonic generation values of the molecule, along with its high static and dynamic polarizability, make it a superior material for use in these technologies. The detailed analysis of its electronic properties, such as HOMO-LUMO gap and electrostatic potential maps, underscores its potential in this field (Shkir et al., 2018).
Molecular Docking and Antimicrobial Activities
Studies involving molecular docking and analysis of antimicrobial activities of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one derivatives have also been conducted. These investigations highlight the potential of these compounds in addressing microbial resistance to pharmaceutical drugs, showcasing their role in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).
Phosphorescent Color Switching
Research has also explored the unique phosphorescent properties of positional isomers of this compound. These isomers exhibit diverse phosphorescent colors and quantum yields, with the ability to undergo reversible phosphorescent color switching in response to acid-base vapor stimuli. This property provides a new approach to developing dynamic functional materials for various applications (Li & Yong, 2019).
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-12-5-3-4-11(10-12)7-8-14(17)13-6-1-2-9-16-13/h1-10H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYAYBSDFNHBDZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.